

BMS-933043: A Nicotinic Alpha7 Receptor Agonist, Not an Autoimmune Modulator

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Compound of Interest		
Compound Name:	BMS-933043	
Cat. No.:	B15621133	Get Quote

Extensive research indicates that **BMS-933043** was investigated as a partial agonist for the nicotinic alpha7 receptor for the potential treatment of schizophrenia, not for autoimmune diseases. As such, a technical guide on its use in autoimmune models cannot be provided. This document will instead present the available preclinical data for **BMS-933043** in its correct therapeutic context.

Core Focus of BMS-933043 Research

BMS-933043 was developed and evaluated for its potential to improve cognitive and sensory processing deficits associated with schizophrenia. Its mechanism of action is centered on the modulation of the nicotinic alpha7 receptor, a distinct pathway from the RORyt inhibition typically associated with novel treatments for autoimmune conditions.

Quantitative Preclinical Data for BMS-933043

The following table summarizes the key in vitro and in vivo preclinical findings for **BMS-933043** in models relevant to schizophrenia.



Species	Value	Assay Type
Rat (native receptor)	3.3 nM	Radioligand Binding Assay
8.1 nM	Radioligand Binding Assay	
2,451 nM	Radioligand Binding Assay	-
23.4 nM	Calcium Fluorescence Assay	-
0.14 μΜ	Whole Cell Voltage Clamp	-
0.29 μΜ	Whole Cell Voltage Clamp	-
Human 5-HT3A Receptor	8,066 nM	-
Rat	67% (vs. Acetylcholine)	Net Charge Crossing
78% (vs. Acetylcholine)	Net Charge Crossing	
Mouse	0.1-10 mg/kg, sc	Novel Object Recognition
1-10 mg/kg, sc	MK-801-induced Y Maze Deficit	
1-10 mg/kg, po	MK-801-induced Set Shift Deficit	-
0.1-3 mg/kg, po	Neonatal PCP- induced Set Shifting	-
0.56-3 mg/kg, sc	Auditory Gating (ketamine-induced)	-
	Rat (native receptor) 8.1 nM 2,451 nM 23.4 nM 0.14 µM 0.29 µM Human 5-HT3A Receptor Rat 78% (vs. Acetylcholine) Mouse 1-10 mg/kg, sc 1-10 mg/kg, po 0.1-3 mg/kg, po	Rat (native receptor) 8.1 nM Radioligand Binding Assay 2,451 nM Radioligand Binding Assay 23.4 nM Calcium Fluorescence Assay 0.14 µM Whole Cell Voltage Clamp 0.29 µM Whole Cell Voltage Clamp Human 5-HT3A Receptor Rat 67% (vs. Acetylcholine) 78% (vs. Acetylcholine) Net Charge Crossing Mouse 0.1-10 mg/kg, sc MK-801-induced Y Maze Deficit 1-10 mg/kg, po MK-801-induced Set Shifting 0.56-3 mg/kg, po Neonatal PCP-induced Set Shifting Auditory Gating



Rat	0.02.2 ma/kg, so	Mismatch Negativity
	0.03-3 mg/kg, sc	(neonatal PCP)

Experimental Protocols

Detailed experimental protocols for the evaluation of **BMS-933043** in autoimmune models are not available as this was not the focus of its research. The preclinical studies for schizophrenia involved established models to assess cognitive and sensory processing functions.[1]

Binding and Functional Assays:

- Radioligand Binding Assays: Performed using native rat brain tissue and recombinant human alpha7 nicotinic acetylcholine receptors to determine the binding affinity (Ki) of BMS-933043.
 [1]
- Calcium Fluorescence Assay: Utilized to measure the agonist activity (EC50) of the compound by detecting changes in intracellular calcium levels upon receptor activation.[1]
- Whole Cell Voltage Clamp Electrophysiology: Employed to characterize the agonist properties and relative efficacy of BMS-933043 at both rat and human alpha7 receptors by measuring ion channel currents.[1]

In Vivo Behavioral Models:

- Novel Object Recognition in Mice: This task was used to assess the effects of BMS-933043
 on learning and memory.[1]
- MK-801 and Phencyclidine (PCP) Induced Deficit Models in Rodents: These models mimic
 certain cognitive and sensory processing deficits observed in schizophrenia. The ability of
 BMS-933043 to reverse these deficits was evaluated in Y-maze and set-shifting tasks.[1]
- Auditory Gating and Mismatch Negativity in Rats: These electrophysiological measures were used to assess the compound's impact on sensory information processing, which is often impaired in schizophrenia.[1]

Signaling Pathways and Visualizations



As **BMS-933043** is not an RORyt inhibitor and was not studied in the context of autoimmune diseases, diagrams of the Th17 signaling pathway or experimental workflows for autoimmune models are not relevant to its mechanism of action or preclinical investigation. The signaling pathway relevant to **BMS-933043** involves the activation of the nicotinic alpha7 receptor and its downstream effects on neuronal signaling, which are pertinent to the pathophysiology of schizophrenia.

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References

- 1. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
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